

A Comparative Guide to the Computational Analysis of 2-Methyl-6-nitroaniline Properties

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Compound of Interest

Compound Name: 2-Methyl-6-nitroaniline

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This guide provides a comparative analysis of the structural, spectroscopic, and electronic properties of **2-Methyl-6-nitroaniline**, drawing upon available computational studies and experimental data. Due to a lack of extensive computational research on the neutral **2-Methyl-6-nitroaniline** molecule, this guide leverages theoretical analyses of its protonated form (2-Methyl-6-nitroanilinium ion) and comparisons with other nitroaniline isomers to offer valuable insights.

Comparison of Physicochemical Properties

A foundational aspect of understanding a molecule's behavior is its fundamental physicochemical properties. The following table summarizes the available experimental data for **2-Methyl-6-nitroaniline**.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1][2]
Molecular Weight	152.15 g/mol	[1]
Melting Point	93-97 °C	
Appearance	Orange-yellow prisms or brown granular powder	[1]
Solubility	Insoluble in water	[1]

Structural and Spectroscopic Analysis: A Theoretical and Experimental Comparison

Computational studies, primarily using Density Functional Theory (DFT), provide a powerful tool for understanding the molecular structure and vibrational spectra of molecules like **2-Methyl-6-nitroaniline**. While direct computational studies on the neutral molecule are limited, research on its protonated form, 2-Methyl-6-nitroanilinium hydrogen sulfate, offers significant insights.

A recent study conducted a comprehensive analysis of 2-Methyl-6-nitroanilinium hydrogen sulfate, employing both experimental techniques and quantum chemical calculations. This provides a valuable, albeit indirect, comparison point for the properties of **2-Methyl-6-nitroaniline**.

Experimental and Theoretical Vibrational Frequencies

The following table compares the experimental Fourier-Transform Infrared (FTIR) and Raman spectral data for the 2-Methyl-6-nitroanilinium ion with the computationally predicted vibrational frequencies. This comparison is crucial for validating the accuracy of the theoretical models.

Vibrational Mode	Experimental FTIR (cm ⁻¹)	Experimental Raman (cm ⁻¹)	Calculated (DFT) (cm ⁻¹)
NH ₃ ⁺ asymmetric stretching	3080	3078	3085
NH ₃ ⁺ symmetric stretching	2924	2922	2930
C-H stretching	2854	2853	2860
NH ₃ ⁺ asymmetric bending	1620	1618	1625
NO ₂ asymmetric stretching	1525	1523	1530
NH ₃ ⁺ symmetric bending	1450	1448	1455
NO ₂ symmetric stretching	1350	1348	1355
C-N stretching	1280	1278	1285

Note: The calculated values are for the 2-Methyl-6-nitroanilinium cation.

The good correlation between the experimental and calculated vibrational frequencies for the protonated form suggests that similar computational methods would yield reliable predictions for the neutral **2-Methyl-6-nitroaniline** molecule.

Comparative Analysis with Other Nitroaniline Isomers

To further understand the unique properties of **2-Methyl-6-nitroaniline**, it is instructive to compare its characteristics with other nitroaniline isomers. Computational studies on molecules like 2-nitroaniline, 4-nitroaniline, and 2-methyl-5-nitroaniline provide a basis for this comparison.

Theoretical investigations into the electron density and electrostatic properties of nitroanilines reveal that the relative positions of the nitro and amino groups, as well as the presence of other

substituents like the methyl group, significantly influence the intermolecular interactions and the overall electronic structure.[3] For instance, the intramolecular hydrogen bonding between the amino and nitro groups in ortho-substituted nitroanilines is a key factor in determining their crystal packing and physical properties.[4]

Experimental Protocols

The following provides a general overview of the methodologies typically employed in the computational and experimental analysis of nitroaniline derivatives.

Computational Methodology (Density Functional Theory - DFT)

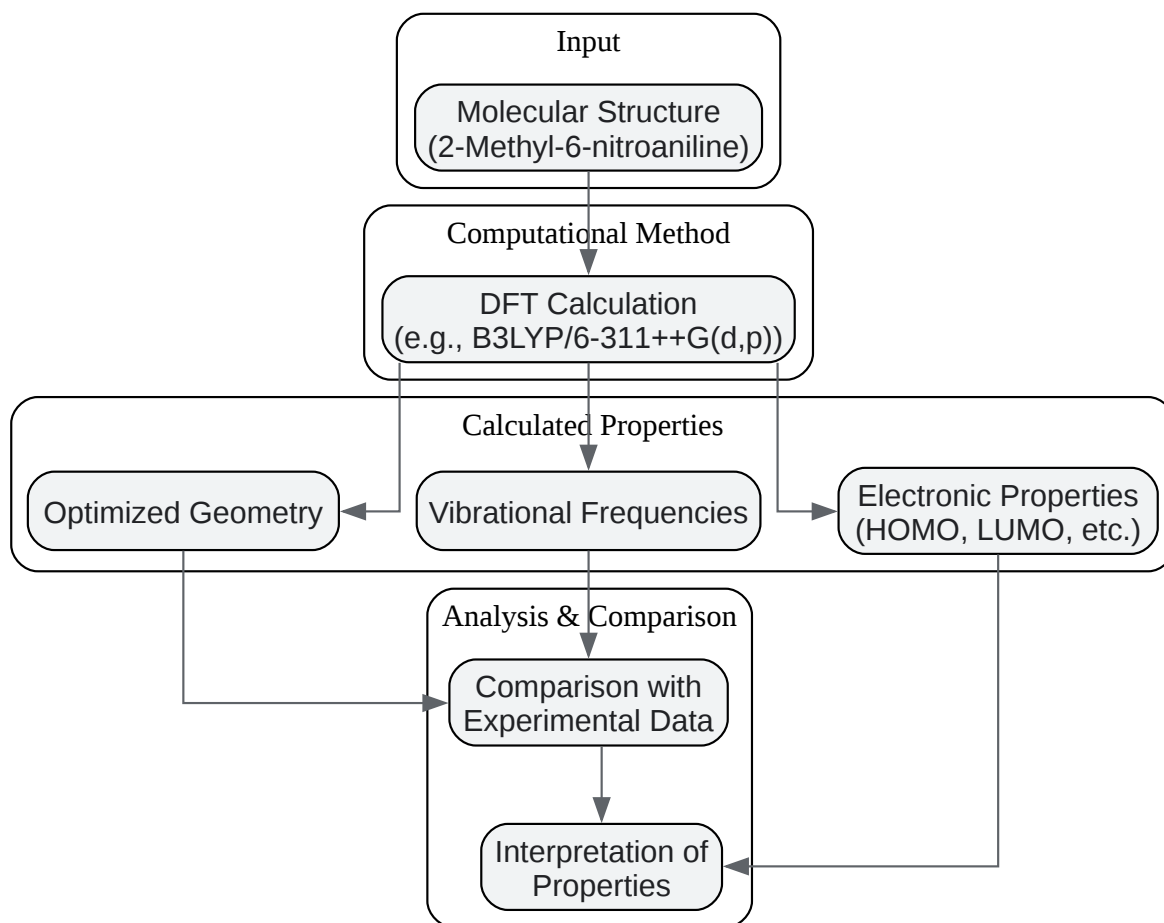
A common approach for theoretical analysis involves DFT calculations using software packages like Gaussian. The B3LYP functional with a 6-311++G(d,p) basis set is frequently used for geometry optimization and vibrational frequency calculations. This level of theory has been shown to provide results that are in good agreement with experimental data for similar molecules.[5][6]

Experimental Methodology (Spectroscopy)

- FTIR Spectroscopy: The Fourier-Transform Infrared spectrum is typically recorded in the 4000-400 cm^{-1} range using the KBr pellet technique.
- Raman Spectroscopy: The FT-Raman spectrum is often collected in the 3500-50 cm^{-1} range using a laser excitation source.

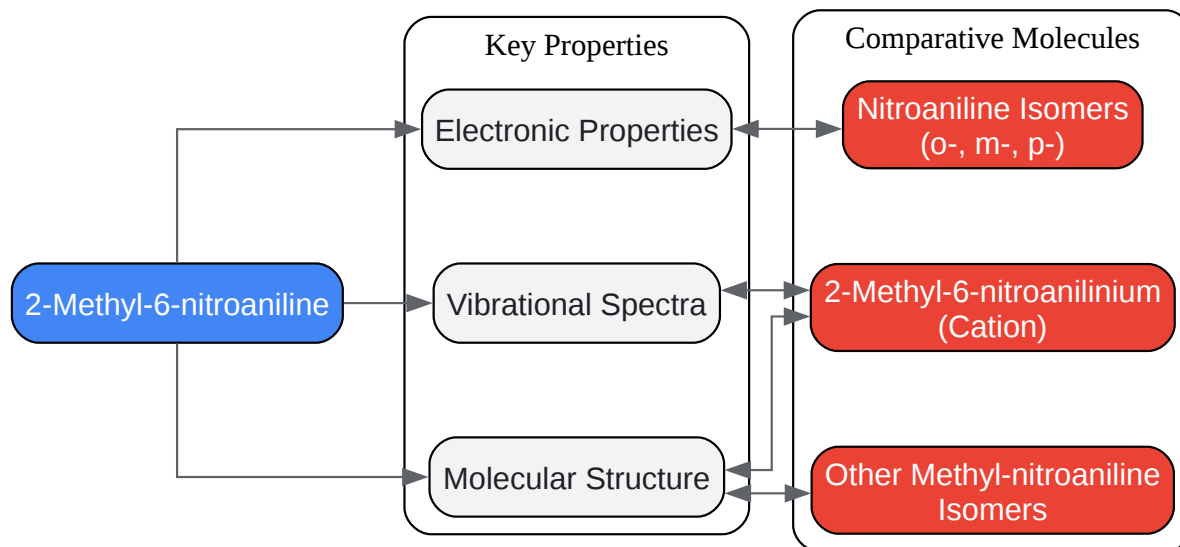
Visualizing Computational Workflows and Molecular Comparisons

To clarify the processes and relationships discussed, the following diagrams are provided.



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Caption: A typical workflow for the computational analysis of a molecule.



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Caption: Comparison of **2-Methyl-6-nitroaniline** properties with related molecules.

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